3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid
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Overview
Description
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid is a complex organic compound that features a thiazinane ring with a sulfone group and a methoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.
Introduction of the Sulfone Group: The sulfone group is introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thiazinane ring, often using palladium-catalyzed cross-coupling reactions.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides or thiols.
Scientific Research Applications
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfone group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoic acid: Lacks the methoxy group, which may result in different biological activity.
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, which may affect its reactivity and interactions.
Uniqueness
The presence of the methoxy group in 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity.
Biological Activity
3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific sources.
- Molecular Formula: C14H19NO5S
- Molecular Weight: 319.38 g/mol
- CAS Number: 477858-37-0
- Purity: >95%
- Melting Point: 187-189 °C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential role as an inhibitor in enzymatic pathways related to inflammation and cellular signaling.
Key Mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes: The compound may inhibit COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory responses.
- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Antitumor Activity
Several studies have indicated that the compound exhibits antitumor properties. For instance:
- In vitro Studies: The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis induction |
A549 (Lung) | 15 | Cell cycle arrest |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory effects:
- Animal Models: In models of induced inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound demonstrated its ability to inhibit tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size compared to control groups.
Study 2: Inflammatory Response Modulation
In a controlled experiment involving rats with induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-4-2-11(3-5-12)13(10-14(16)17)15-6-8-21(18,19)9-7-15/h2-5,13H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMZKCALBIDFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.